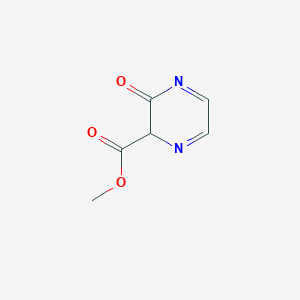

methyl 3-oxo-2H-pyrazine-2-carboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H6N2O3 |

|---|---|

Molecular Weight |

154.12 g/mol |

IUPAC Name |

methyl 3-oxo-2H-pyrazine-2-carboxylate |

InChI |

InChI=1S/C6H6N2O3/c1-11-6(10)4-5(9)8-3-2-7-4/h2-4H,1H3 |

InChI Key |

UWUNPSPILFSSFA-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1C(=O)N=CC=N1 |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 3 Oxo 2h Pyrazine 2 Carboxylate and Its Core Precursors

Established Synthetic Routes to Pyrazine-2-Carboxylic Acid Derivatives

The synthesis of the pyrazine (B50134) ring, the fundamental structure of the target compound, can be achieved through several classical organic reactions. These reactions are crucial for creating the initial pyrazine-2-carboxylic acid derivatives that serve as precursors.

Coupling Reactions

Dehydrogenative coupling reactions have been utilized for the synthesis of substituted pyrazine derivatives. For instance, the self-coupling of 2-amino alcohols, catalyzed by manganese pincer complexes, can yield symmetrically substituted pyrazines. While not a direct route to methyl 3-oxo-2H-pyrazine-2-carboxylate, this method demonstrates a modern approach to forming the pyrazine core through C-N bond formation.

Condensation Reactions

Condensation reactions are a cornerstone in the synthesis of pyrazines. A highly relevant method involves the reaction of α-amino acid amides with 1,2-dicarbonyl compounds. rsc.org Specifically, the condensation of 2-aminomalonamide with glyoxal (B1671930) provides a direct pathway to 3-hydroxypyrazine-2-carboxamide. chemicalbook.com This intermediate is a critical precursor that can be further converted to 3-hydroxypyrazine-2-carboxylic acid.

The general mechanism involves the initial formation of a dihydropyrazine (B8608421) intermediate, which then undergoes oxidation to the aromatic pyrazine ring. This one-pot condensation is a widely applicable and efficient method for constructing the pyrazinone ring system. rsc.orgsemanticscholar.org

Substitution Reactions

Substitution reactions are often employed to modify a pre-existing pyrazine ring. For instance, nucleophilic substitution of a halogenated pyrazine can introduce various functional groups. While not a primary method for the initial ring formation, substitution reactions are vital for the synthesis of more complex pyrazine derivatives.

Cyclization Reactions for Pyrazine Ring Formation

The formation of the pyrazine ring is fundamentally a cyclization process. The condensation of a 1,2-diamine with a 1,2-dicarbonyl compound is a classic and versatile method for pyrazine synthesis. In the context of this compound, a key cyclization strategy is the reaction between an α-aminoamide and an α,β-dicarbonyl compound. researchgate.net

A pertinent example is the cyclocondensation of 2-aminomalonamide with glyoxal. This reaction proceeds through the formation of Schiff base intermediates, followed by an intramolecular cyclization and subsequent dehydration to yield the stable 3-hydroxypyrazine-2-carboxamide. chemicalbook.com This reaction highlights the direct construction of the desired pyrazinone core.

| Reaction Type | Reactants | Key Intermediate/Product | Significance |

|---|---|---|---|

| Coupling | 2-Amino Alcohols | Symmetrically substituted pyrazines | Forms the pyrazine core via C-N bond formation. |

| Condensation | 2-Aminomalonamide and Glyoxal | 3-Hydroxypyrazine-2-carboxamide | Direct route to a key precursor of the target compound. chemicalbook.com |

| Cyclization | α-Aminoamide and α,β-Dicarbonyl compound | 2(1H)-Pyrazinone | Fundamental method for constructing the pyrazinone ring. researchgate.net |

Esterification Strategies for Methyl Pyrazine Carboxylates

Once the pyrazine-2-carboxylic acid precursor is obtained, the final step is the esterification to yield the methyl ester.

Acid-Catalyzed Esterification Protocols

The Fischer esterification is a classical and widely used method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst. google.com In the synthesis of this compound, its precursor, 3-hydroxypyrazine-2-carboxylic acid, can be effectively esterified.

A specific and efficient protocol involves treating 3-hydroxypyrazine-2-carboxylic acid with thionyl chloride in methanol. researchgate.net In this reaction, thionyl chloride first converts the carboxylic acid to a more reactive acyl chloride intermediate. This intermediate then readily reacts with methanol to form the desired methyl ester. This method is often preferred for its high yields and the ease of removing byproducts.

Alternatively, traditional acid catalysts such as sulfuric acid or hydrochloric acid can be used with methanol, driving the equilibrium towards the ester product, often by removing the water formed during the reaction. google.com

| Esterification Method | Reagents | Advantages |

|---|---|---|

| Thionyl Chloride in Methanol | 3-Hydroxypyrazine-2-carboxylic acid, Thionyl chloride, Methanol | High yields, formation of a reactive acyl chloride intermediate. researchgate.net |

| Fischer Esterification | 3-Hydroxypyrazine-2-carboxylic acid, Methanol, Acid catalyst (e.g., H₂SO₄) | Classic and versatile method, equilibrium-driven. google.com |

Conversion of Pyrazine-2-Carboxylic Acid to Methyl Ester Intermediates

The esterification of pyrazine-2-carboxylic acid is a fundamental step in the synthesis of many derivatives. The resulting methyl ester, specifically, is a solid at room temperature. google.com A common and straightforward method for this conversion is through acid-catalyzed esterification. This reaction is typically performed by reacting the carboxylic acid with the corresponding alcohol (in this case, methanol) in the presence of a strong acid catalyst. google.com For instance, the synthesis of pyrazine-2-carboxylate (B1225951) isopropyl or isobutyl esters is achieved by reacting pyrazine monocarboxylic acid with the respective alcohol in the presence of an acid catalyst, with the reaction driven to completion by the azeotropic removal of water. google.com

Another effective method for the synthesis of pyrazine-2-carboxylic acid esters is the Yamaguchi esterification. This process involves the reaction of the carboxylic acid with 2,4,6-trichlorobenzoyl chloride to form a mixed anhydride (B1165640). Subsequent reaction of this anhydride with an alcohol in the presence of a stoichiometric amount of 4-dimethylaminopyridine (DMAP) yields the desired ester. researchgate.net

Table 1: Comparison of Esterification Methods for Pyrazine-2-Carboxylic Acid

| Method | Reagents | Key Features |

|---|---|---|

| Acid-Catalyzed Esterification | Pyrazine-2-carboxylic acid, Alcohol (e.g., Methanol, Isopropanol), Acid Catalyst (e.g., H₂SO₄) | A standard method that can be driven to completion by removing water. google.com |

| Yamaguchi Esterification | Pyrazine-2-carboxylic acid, 2,4,6-Trichlorobenzoyl chloride, Alcohol, DMAP | Involves the formation of a mixed anhydride intermediate. researchgate.net |

Advanced Synthetic Approaches to Pyrazinones and Related Structures

Modern synthetic chemistry offers several advanced routes to the pyrazinone scaffold, moving beyond traditional linear syntheses to more convergent and efficient strategies.

A novel and efficient approach for the synthesis of densely functionalized 2(1H)-pyrazinones involves the ring transformation of mesoionic 1,3-oxazolium-5-olates, commonly known as münchnones. jst.go.jpsemanticscholar.org This method utilizes the reaction of mesoionic oxazoles with carbanions derived from activated methylene isocyanides, such as p-toluenesulfonylmethyl isocyanide (TosMIC) or ethyl isocyanoacetate, in the presence of a base. rsc.orgjst.go.jpsemanticscholar.org

The proposed mechanism for this transformation involves several key steps jst.go.jp:

Initial nucleophilic attack of the isocyanide carbanion on the C-2 position of the mesoionic oxazole ring.

Subsequent opening of the oxazole ring.

Cyclization to form the pyrazinone ring.

Autoxidation to yield the final 2(1H)-pyrazinone product.

This ring transformation strategy is notable for its operational simplicity, mild reaction conditions, and the ready availability of starting materials, providing access to 1,5,6-trisubstituted 2(1H)-pyrazinones in moderate to high yields. jst.go.jpnih.govfao.org

Table 2: Reagents for Ring Transformation of Mesoionic Oxazoles to Pyrazinones

| Reagent | Description | Reference |

|---|---|---|

| p-Toluenesulfonylmethyl isocyanide (TosMIC) | An activated methylene isocyanide that forms a stabilized, nucleophilic carbanion. | rsc.orgjst.go.jpsemanticscholar.org |

| Ethyl isocyanoacetate | Another reagent bearing an active methylene group that can be used for this ring transformation. | rsc.orgjst.go.jpsemanticscholar.org |

The formation of the pyrazine ring often relies on the crucial step of C-N bond formation through intramolecular cyclization. One of the classical methods for preparing the pyrazine core involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diaminoethane to form a dihydropyrazine, which is subsequently oxidized to the aromatic pyrazine. researchgate.net

More direct intramolecular cyclization approaches have also been developed. For instance, dipeptidyl chloromethyl ketones can undergo cyclization to form substituted 2(1H)-pyrazinones. nih.gov Another example involves a copper(II)-catalyzed reaction of α-azido-N-allylamides under an oxygen atmosphere, which proceeds through the formation of the N-4 to C-5 bond to yield 5-formyl-2(1H)-pyrazinones. rsc.org A further strategy involves the treatment of an α-aminonitrile with an excess of an oxalyl halide. In this method, the α-aminonitrile, often generated from a primary amine, an aldehyde, and a cyanide source via a Strecker-type reaction, provides the N-1 and C-6 atoms of the pyrazinone ring. rsc.org

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful technique to accelerate the synthesis of 2(1H)-pyrazinones and related heterocyclic structures. ingentaconnect.com Many organic reactions that require long reaction times under conventional heating can be dramatically sped up with microwave irradiation, often reducing reaction times from hours or even days to mere minutes. ingentaconnect.comacs.org

This technology has been successfully applied to various stages of pyrazinone synthesis. For example, microwave irradiation has been used to facilitate the cyclization of arylglyoxylic acids to form 3,5-diaryl-2(1H)-pyrazinones. rsc.org It has also been employed in solid-phase Diels-Alder reactions of 2(1H)-pyrazinones and for the efficient deprotection of N1-substituted pyrazinones. acs.org A rapid, one-pot, two-step protocol for the synthesis of 3,5-dichloro-2(1H)-pyrazinones utilizes a microwave-assisted Strecker reaction to generate the α-aminonitrile intermediate, followed by cyclization with oxalyl chloride under further microwave irradiation. rsc.org

Table 3: Comparison of Conventional vs. Microwave-Assisted Reactions in Pyrazinone Synthesis

| Reaction Step | Conventional Heating | Microwave Irradiation | Reference |

|---|---|---|---|

| Deprotection of N1-(4-methoxybenzyl)-2(1H)-pyrazinones | Reflux in neat TFA for 6-12 hours | 120 °C in TFA/DCM for 10-20 minutes | acs.org |

| Coupling of 2(1H)-pyrazinones to brominated resin | Room temperature for 6 hours | 70 °C for 5 minutes | acs.org |

| Cyclization of α-aminonitrile with oxalyl chloride | 70–100 °C for 4–6 h or room temp for days | Significantly faster, part of a one-pot protocol | rsc.org |

Derivatization from Pyrazine-2-Carboxylic Acid and its Esters

Pyrazine-2-carboxylic acid and its esters are versatile starting materials for the synthesis of a wide array of derivatives, particularly amides, which are of interest for their potential biological activities. nih.gov

The conversion of pyrazine-2-carboxylic acid to its corresponding amides is a common derivatization strategy. A widely used method involves the initial conversion of the carboxylic acid to a more reactive acyl chloride. This is typically achieved by reacting the acid with thionyl chloride, often in a solvent like dry benzene. The resulting crude acyl chloride is then reacted with a desired amine in the presence of a base, such as pyridine, to yield the final amide product. nih.gov

Alternatively, direct coupling methods that avoid the need for an acyl chloride intermediate are frequently employed. These methods utilize coupling reagents to activate the carboxylic acid. One such common coupling agent is N,N'-dicyclohexylcarbodiimide (DCC). libretexts.orgchemistrysteps.com In this reaction, the carboxylic acid adds to the DCC molecule, forming a highly reactive intermediate with a good leaving group. This intermediate is then susceptible to nucleophilic attack by an amine to form the amide bond. libretexts.org The reaction is often facilitated by the addition of a catalyst such as 4-dimethylaminopyridine (DMAP). nih.gov Other carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used in a similar fashion, often in combination with additives like 1-hydroxybenzotriazole (HOBt). nih.gov

Table 4: Common Reagents for Amide Formation from Pyrazine-2-Carboxylic Acid

| Method | Key Reagents | Description |

|---|---|---|

| Acyl Chloride Formation | Thionyl chloride (SOCl₂), Amine, Pyridine | Two-step process involving the formation of a reactive acyl chloride intermediate. nih.gov |

| DCC Coupling | N,N'-Dicyclohexylcarbodiimide (DCC), Amine, DMAP (optional) | Direct coupling method where DCC activates the carboxylic acid for nucleophilic attack by the amine. libretexts.orgchemistrysteps.comnih.gov |

| EDC Coupling | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), Amine, HOBt (optional) | Water-soluble carbodiimide coupling agent, often used with additives to improve efficiency. nih.gov |

Hydrazide Synthesis from Methyl Esters

The conversion of methyl esters of pyrazine carboxylic acids into their corresponding hydrazides is a fundamental step in the synthesis of many pyrazine-based compounds with potential pharmacological activities. This transformation is typically achieved through the reaction of the methyl ester with hydrazine hydrate.

A general procedure involves dissolving the pyrazine methyl ester, such as methyl 5-methylpyrazine-2-carboxylate, in a suitable solvent, often an alcohol like ethanol. Hydrazine hydrate is then added to the solution, and the reaction mixture is heated under reflux for several hours ajgreenchem.comresearchgate.net. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the product, a pyrazine carbohydrazide, can be isolated by cooling the reaction mixture and collecting the precipitated solid by filtration. Further purification can be achieved by recrystallization from an appropriate solvent system, such as aqueous ethanol jyoungpharm.inresearchgate.net.

For instance, pyrazinoic acid hydrazide can be synthesized by first hydrolyzing pyrazinamide to pyrazinoic acid, followed by esterification to ethyl-pyrazinoate, and then reacting with hydrazine hydrate jyoungpharm.in. This hydrazide can then be used as a versatile intermediate for the synthesis of a variety of pyrazine-2-carbohydrazide derivatives by condensation with different aromatic aldehydes jyoungpharm.in.

| Starting Material | Reagent | Solvent | Reaction Conditions | Product | Reference |

|---|---|---|---|---|---|

| Methyl 5-methylpyrazine-2-carboxylate | Hydrazine hydrate | Ethanol | Reflux | 5-Methylpyrazine-2-carbohydrazide | ajgreenchem.comresearchgate.net |

| Ethyl-pyrazinoate | Hydrazine hydrate (100%) | Ethanol | Reflux, 8 hours | Pyrazinoic acid hydrazide | jyoungpharm.in |

| Pyrazine methyl ester | Hydrazine hydrate | Methanol | Reflux | Pyrazine carbohydrazide | inglomayor.cl |

Suzuki Coupling for Arylation of Pyrazine Carboxamides

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, and it has been successfully applied to the arylation of pyrazine carboxamides. This reaction typically involves the coupling of a halogenated pyrazine derivative with an aryl or heteroaryl boronic acid or its ester in the presence of a palladium catalyst and a base.

This methodology allows for the introduction of a wide range of aryl and heteroaryl substituents onto the pyrazine ring, providing a valuable tool for creating libraries of compounds for drug discovery. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields and good selectivity.

For example, the Suzuki cross-coupling reaction of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with various aryl/heteroaryl boronic acids has been reported to proceed in moderate to good yields using tetrakis(triphenylphosphine)palladium(0) as the catalyst and potassium phosphate as the base in 1,4-dioxane mdpi.com. Similarly, regioselective Suzuki coupling has been observed on dibrominated pyrazine derivatives, allowing for the selective substitution of one bromine atom over the other.

| Pyrazine Substrate | Coupling Partner | Catalyst | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | Aryl/heteroaryl boronic acids | Pd(PPh₃)₄ | Potassium phosphate | 1,4-Dioxane | 37-72 | mdpi.com |

| N-(3,5-dibromopyrazin-2-yl)pyridinium aminide | Phenylboronic acid | Pd(PPh₃)₄ | - | - | - | core.ac.uk |

| Halogenated 4H-pyrido[1,2-a]pyrimidin-4-ones | (Het)arylboronic acids | Palladium catalyst | - | - | Good to excellent | rsc.org |

General Derivatization for Molecular Diversification

The pyrazine scaffold serves as a versatile platform for molecular diversification, allowing for the synthesis of a wide array of derivatives with diverse biological activities. Various synthetic strategies can be employed to modify the pyrazine core and its substituents, leading to the generation of compound libraries for screening and lead optimization in drug discovery programs.

One common approach is the modification of existing functional groups on the pyrazine ring. For instance, a pyrazine carboxylic acid can be converted into a variety of amides through coupling reactions with different amines, often facilitated by coupling agents like 1,1'-carbonyldiimidazole (CDI) or through the formation of an acyl chloride followed by reaction with the amine nih.govmdpi.com.

Furthermore, the pyrazine ring itself can be functionalized through various reactions. C-H activation and cross-coupling reactions have emerged as powerful tools for the direct introduction of substituents onto the pyrazine core, avoiding the need for pre-functionalized starting materials mdpi.com. Additionally, the nitrogen atoms in the pyrazine ring can be involved in reactions such as N-oxidation, which can then be followed by further transformations to introduce substituents at adjacent carbon atoms mdpi.com. The synthesis of pyrazine derivatives can also be achieved through multicomponent reactions, which allow for the rapid assembly of complex molecules from simple starting materials in a single step tandfonline.com. These diverse synthetic methodologies provide medicinal chemists with a rich toolbox for the exploration of the chemical space around the pyrazine scaffold.

Reaction Chemistry and Mechanistic Investigations of Methyl 3 Oxo 2h Pyrazine 2 Carboxylate Analogs

Electrophilic and Nucleophilic Reactivity at the Pyrazine (B50134) Ring

The pyrazinone ring possesses a unique electronic structure characterized by electron-deficient carbon atoms, which profoundly influences its reactivity. This feature makes the ring susceptible to nucleophilic attack and, conversely, enables specific C-H activation and functionalization under appropriate catalytic conditions.

Substitution Patterns and Regioselectivity

The preference for a specific orientation of chemical bond formation or breaking over other possibilities is known as regioselectivity. wikipedia.org In pyrazinone systems, substitution patterns are heavily influenced by the inherent electronic properties of the ring and the nature of the attacking reagent. Due to the electron-deficient character of the pyrazine core, direct electrophilic substitution is challenging, but the system excels in nucleophilic substitutions and directed C-H functionalization reactions.

Palladium-catalyzed cross-coupling reactions are a primary method for functionalizing the pyrazinone core. For instance, the Suzuki coupling of halopyrazines allows for the introduction of aryl and hetaryl groups. rsc.org The regioselectivity of these reactions is often precise; C-6 arylation of 3-aminoimidazo[1,2-a]pyrazines has been achieved with high selectivity, suppressing competing arylation at other positions. rsc.org

Recent advancements in electrochemical synthesis have enabled the direct α-C(sp³)–H heteroarylation of aliphatic aldehydes with pyrazinones. acs.orgacs.org This method proceeds under mild, oxidant-free conditions and demonstrates high regioselectivity for the α-position of the aldehyde. acs.orgacs.org Mechanistic studies suggest the reaction proceeds through a radical pathway initiated by the single-electron oxidation of the aldehyde at the anode. acs.org The regioselectivity is governed by a combination of the substrate's electronic nature and the catalytic system. acs.org

| Reaction Type | Pyrazinone Substrate | Reagent(s) | Position of Functionalization | Reference |

|---|---|---|---|---|

| Suzuki Coupling | 2,5-dibromo-3,6-dimethylpyrazine | 4-tert-butylbenzeneboronic acid, Pd catalyst | C-2 or C-5 (monoarylation) | rsc.org |

| C-H Arylation | 3-aminoimidazo[1,2-a]pyrazines | Aryl halides, Pd catalyst, t-BuCOOK | C-6 (selective) | rsc.org |

| Electrochemical C-H Heteroarylation | N-methylquinoxalin-2(1H)-one | Isobutyraldehyde | α-C(sp³) of the aldehyde | acs.org |

| Formylation via C-H Insertion | Pyrazolo[1,5-a]pyrazine derivatives | N,N,N′,1,1,1-Hexamethylsilanecarboximidamide | C-7 (most acidic C-H) | researchgate.net |

Functional Group Transformations (e.g., Oxidation, Reduction)

The pyrazinone ring and its substituents can undergo various functional group transformations, including oxidation and reduction, to yield new derivatives.

The pyrazinone ring itself can be reduced to the corresponding piperazin-2-one (B30754). nih.gov For example, pyrazinones linked to a ribofuranose have been successfully reduced to piperazin-2-one nucleosides. nih.govrsc.org Similarly, the exo-double bond in certain pyrrolopyrazinones can be reduced using hydrogen with a platinum catalyst (Pt/C). encyclopedia.pub

Oxidation reactions are also common. The synthesis of 6-phenyl-2(1H)-pyrazinone involves a final oxidation step using manganese dioxide to achieve aromatization of a dihydropyrazine (B8608421) intermediate. rsc.orgsemanticscholar.org In a different context, pyrazine-2-carboxylic acid, a close analog, serves as a crucial component in catalytic systems for the oxidation of alkanes. researchgate.netrsc.org The "O₂–H₂O₂–VO₃⁻–pyrazine-2-carboxylic acid" reagent effectively oxidizes alkanes to alkyl hydroperoxides, alcohols, and ketones. researchgate.netrsc.org This indicates the role of the pyrazine moiety in mediating oxidative processes.

| Transformation | Substrate | Reagent(s) | Product | Reference |

|---|---|---|---|---|

| Ring Reduction | Pyrazinone-ribofuranose conjugate | Not specified | Piperazin-2-one nucleoside | nih.govrsc.org |

| Ring Reduction | Brominated dihydropyrrolo[1,2-a]pyrazinone | H₂, Pt/C | Longamide B analogs | encyclopedia.pub |

| Aromatization by Oxidation | Dihydropyrazine intermediate | Manganese dioxide (MnO₂) | 6-Phenyl-2(1H)-pyrazinone | rsc.orgsemanticscholar.org |

| Amide Formation | Pyrazine-2-carboxylic acid | Substituted piperazines, T3P | Pyrazine-2-carboxylic acid amides | rjpbcs.com |

Role as a Synthetic Intermediate and Precursor

Pyrazinone analogs are highly valuable as synthetic intermediates. semanticscholar.org Their inherent reactivity and functional group handles allow them to serve as foundational building blocks for a wide array of more complex molecules. nih.govossila.com

Building Block for Complex Heterocyclic Architectures

The pyrazinone scaffold is a key starting point for the synthesis of fused and more elaborate heterocyclic systems. One notable example is the formation of 3,8-diazabicyclo[3.2.1]octanones through the 1,3-dipolar cycloaddition reactions of 3-oxidopyraziniums, which are derived from 2(1H)-pyrazinones. rsc.org

Another strategy involves using pyrrole (B145914) derivatives to construct fused systems. For instance, 1,2-disubstituted pyrroles can be used as starting materials to form a pyrrolopyrazinone ring. encyclopedia.pub In a specific synthesis, a pyrrole prepared from aspartic acid dimethyl ester was reacted with chlorosulfonyl isocyanate to yield a pyrrolopyrazinedione, which was subsequently reduced and dehydrated to form a pyrazinone ring fused to the pyrrole. encyclopedia.pub Furthermore, the pyrazinone ring has been successfully inserted into peptide sequences to create opioid mimetics, demonstrating its utility in building complex biomolecule analogs. nih.gov

Precursor to Structurally Diverse Pyrazine Derivatives

Methyl 3-oxo-2H-pyrazine-2-carboxylate and its analogs are frequently used as precursors to generate libraries of structurally diverse pyrazine derivatives through functionalization. rsc.orgresearchgate.net Transition metal-catalyzed reactions are a cornerstone of this approach, providing a straightforward method for pyrazine functionalization. rsc.org

Palladium-catalyzed cross-coupling reactions on 3,5-dihalo-2(1H)-pyrazinones enable the site-selective introduction of various (hetero)aryl amines. nih.gov The resulting 5-bromo-2(1H)-pyrazinone can then serve as a versatile starting material for introducing further diversity at the C-5 position via subsequent cross-coupling reactions. rsc.org A patent describes the use of methyl 3-oxo-3,4-dihydro-2-pyrazinecarboxylate itself as a substrate in a palladium-catalyzed reaction with 4-[(trityloxy)methyl]-2-cyclopenten-1-yl acetate (B1210297) to generate novel pyrazine derivatives. google.com

Additionally, the carboxylate group can be readily transformed. For example, pyrazine-2-carboxylic acid has been converted into a series of amide derivatives by coupling with various piperazines using reagents like propylphosphonic anhydride (B1165640) (T3P). rjpbcs.com

Heterocyclic Rearrangements and Transformations in Pyrazinone Synthesis

The synthesis of the pyrazinone ring often involves key transformations and, in some cases, heterocyclic rearrangements. A classic method involves the transformation of diketopiperazines (2,5-piperazinediones) into 2(1H)-pyrazinones. nih.govrsc.org This process, first developed in 1947, typically involves treating the diketopiperazine with a reagent like phosphoryl chloride to generate chlorosubstituted pyrazines, which are then converted to the final pyrazinone product. nih.govrsc.org

Another significant transformation is the deprotection-cyclization sequence used to form pyrazinones from dipeptidyl chloromethyl ketones. rsc.orgnih.gov In this approach, removal of a protecting group (like Boc) from the dipeptide precursor initiates a cyclization to construct the pyrazinone ring. rsc.org The mechanism for forming 3,5-dihalo-2(1H)-pyrazinones from α-aminonitriles also involves a notable series of transformations. The process includes acylation, addition of HX to the nitrile, tautomerization, and cyclization to form a pyrazine-2,3-dione intermediate, which then reacts further to yield the dihalopyrazinone. nih.govrsc.org

Investigating Reaction Pathways and Mechanisms

The reactivity of the pyrazinone ring system, particularly when substituted with an electron-withdrawing group like a methyl carboxylate, allows for a variety of chemical transformations. The interplay between the amide-like character of the pyrazinone core, the conjugated diene system, and the ester functionality dictates the regioselectivity and stereoselectivity of its reactions. Mechanistic investigations into analogs of this compound have revealed several key reaction pathways, including cycloaddition reactions and functionalization through substitution.

Cycloaddition Reactions

The conjugated diene system within the pyrazinone ring makes it a suitable candidate for cycloaddition reactions, most notably [4+2] cycloadditions (Diels-Alder reactions) and 1,3-dipolar cycloadditions.

In the context of Diels-Alder reactions, the pyrazinone can act as the diene component, reacting with various dienophiles. The regiochemistry of these reactions is influenced by the electronic nature of both the pyrazinone and the dienophile. The presence of the electron-withdrawing methyl carboxylate group at the C2 position can influence the frontier molecular orbitals (HOMO and LUMO) of the diene system, thereby directing the approach of the dienophile.

1,3-dipolar cycloadditions represent another significant reaction pathway. These are powerful methods for constructing five-membered heterocyclic rings. In these reactions, a 1,3-dipole reacts with a dipolarophile. The pyrazinone ring itself does not act as the 1,3-dipole, but derivatives can be synthesized to participate in such reactions. The general principle of a [3+2] cycloaddition involves the interaction of a three-atom π-system (the 1,3-dipole) with a two-atom π-system (the dipolarophile). uchicago.edulibretexts.orgyoutube.com

A variety of 1,3-dipoles can be employed in these reactions, including:

Nitrile oxides

Azomethine ylides

Nitrones

Azides

Diazoalkanes

Carbonyl ylides uchicago.edu

The general scheme for a 1,3-dipolar cycloaddition is as follows:

Table 1: General Scheme of 1,3-Dipolar Cycloaddition

| Reactant 1 (1,3-Dipole) | Reactant 2 (Dipolarophile) | Product |

|---|---|---|

| A-B-C | D=E | A five-membered ring containing A, B, C, D, and E |

In this representation, A, B, and C form the 1,3-dipole, and D=E represents the dipolarophile.

Research into related heterocyclic systems has demonstrated the utility of these reactions in synthesizing complex molecules. For instance, formal [3+2] cycloaddition reactions between epoxides and alkenes have been shown to produce tetrasubstituted tetrahydrofurans under Lewis acid catalysis. nih.gov While not directly involving a pyrazinone, this illustrates the principle of cycloaddition for building complex heterocyclic structures.

Functionalization Reactions

The pyrazinone ring is also amenable to various functionalization reactions. The synthesis of amides from pyrazine-2-carboxylic acids has been reported, proceeding through the corresponding acid chlorides. uchicago.edu This suggests that the methyl ester of this compound could potentially be converted to a variety of amides via aminolysis, or to the corresponding carboxylic acid via hydrolysis, which could then be converted to the acid chloride.

Yamaguchi esterification is another relevant transformation, providing a method to form esters from carboxylic acids under mild conditions, avoiding the use of thionyl chloride. nih.gov This method could be employed if the corresponding carboxylic acid of the target molecule is available.

Furthermore, studies on related 2-pyridone-3-carboxylic acids have shown that decarboxylation can be achieved, indicating a potential reaction pathway for the removal of the carboxylate group from the pyrazinone ring if desired. youtube.com

The table below summarizes some of the key reaction types investigated for pyrazinone and related heterocyclic systems.

Table 2: Investigated Reaction Pathways for Pyrazinone Analogs

| Reaction Type | Reactant(s) | Key Reagents/Conditions | Product Type |

|---|---|---|---|

| Amide Synthesis | Pyrazine-2-carboxylic acid chloride, Amine | - | Pyrazine-2-carboxamide |

| Esterification | Pyrazine-2-carboxylic acid, Alcohol | Yamaguchi reagent (2,4,6-trichlorobenzoyl chloride), DMAP | Pyrazine-2-carboxylate (B1225951) ester |

| [3+2] Cycloaddition | 1,3-Dipole, Alkene/Alkyne | Varies depending on dipole | Five-membered heterocycle |

It is important to note that while these studies on analogous systems provide valuable insights, the specific reactivity of this compound will be influenced by the unique combination of its structural and electronic features. Further direct experimental and computational studies on the target molecule are necessary to fully elucidate its reaction mechanisms and pathways.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. However, no specific NMR data for methyl 3-oxo-2H-pyrazine-2-carboxylate or its tautomer could be located.

Proton (¹H) NMR Techniques

Detailed analysis using ¹H NMR would provide information on the chemical environment of protons, their connectivity, and the number of distinct proton types within the molecule. This information, including chemical shifts (δ) and coupling constants (J), is currently unavailable in the public domain for this specific compound.

Carbon (¹³C) NMR Techniques

Similarly, ¹³C NMR spectral data, which is essential for identifying the number and type of carbon atoms (e.g., C=O, C=C, C-N, O-CH₃), has not been reported.

Multidimensional NMR Experiments for Complex Structure Determination

Advanced techniques such as COSY, HSQC, and HMBC, which establish correlations between protons and carbons to build a complete molecular structure, have not been applied or published for this compound.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is critical for identifying the functional groups present in a molecule by measuring the absorption or scattering of infrared radiation.

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

An FT-IR spectrum would reveal characteristic stretching and bending frequencies for the carbonyl (C=O), ester (C-O), and pyrazine (B50134) ring (C-N, C-H) functional groups. This experimental data is not available. For comparison, related but distinct molecules like methyl-3-amino-2-pyrazinecarboxylate show C-H stretching vibrations in the 3193-3068 cm⁻¹ region. nanoient.org

Fourier Transform Raman (FT-Raman) Spectroscopy Analysis

FT-Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. No FT-Raman data has been published for this compound. Studies on the related compound methyl-3-amino-2-pyrazinecarboxylate have identified C-H stretching modes and in-plane bending vibrations using this technique. nanoient.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and probing the structure of this compound through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of a compound by measuring its mass with extremely high accuracy. For this compound, with a molecular formula of C₆H₆N₂O₃, HRMS provides an exact mass measurement that distinguishes it from other compounds with the same nominal mass. chemicalbook.com The technique is sensitive enough to detect the minute mass differences between isotopes, offering an unambiguous verification of the molecular formula. uns.ac.id Analyses are often performed on high-resolution instruments like the Orbitrap mass spectrometer. bris.ac.uk

Table 1: Theoretical HRMS Data for this compound

| Molecular Formula | Nominal Mass (Da) | Monoisotopic Mass (Da) | Ion Species | Calculated Exact Mass (m/z) |

|---|---|---|---|---|

| C₆H₆N₂O₃ | 154 | 154.03784 | [M+H]⁺ | 155.04512 |

| C₆H₆N₂O₃ | 154 | 154.03784 | [M+Na]⁺ | 177.02706 |

| C₆H₆N₂O₃ | 154 | 154.03784 | [M-H]⁻ | 153.03077 |

Note: This table is based on theoretical calculations.

Both Electron Ionization (EI) and Electrospray Ionization (ESI) are used to generate ions for mass spectrometric analysis, each providing different types of structural information.

Electron Ionization (EI): This hard ionization technique involves bombarding the molecule with high-energy electrons, leading to extensive fragmentation. The resulting fragmentation pattern is a reproducible fingerprint that aids in structural elucidation. For this compound, characteristic fragments would likely arise from the cleavage of the ester group. libretexts.org

Electrospray Ionization (ESI): This is a soft ionization technique that typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. nih.gov It is particularly useful for confirming the molecular weight of the parent molecule. uns.ac.id

The fragmentation of this compound in a mass spectrometer is expected to involve the loss of specific neutral fragments from the parent ion. libretexts.org The most probable cleavages occur at the ester functional group.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| Parent Ion (m/z) | Fragment Lost | Fragment Mass | Resulting Ion (m/z) | Plausible Structure of Fragment Ion |

|---|---|---|---|---|

| 154 | ·OCH₃ (methoxy radical) | 31 | 123 | Pyrazinone-carbonyl cation [M-OCH₃]⁺ |

| 154 | COOCH₃ (methoxycarbonyl radical) | 59 | 95 | Pyrazinone cation [M-COOCH₃]⁺ |

| 123 | CO (carbon monoxide) | 28 | 95 | Pyrazinone cation [M-OCH₃-CO]⁺ |

Note: This table represents predicted fragmentation patterns based on general principles of mass spectrometry. chemguide.co.ukmiamioh.edu

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique would provide definitive proof of the compound's covalent structure, including the specific tautomeric form (oxo vs. hydroxy) present in the solid state. The analysis yields precise measurements of bond lengths, bond angles, and torsional angles. Furthermore, it reveals how molecules are arranged in the crystal lattice, including intermolecular interactions like hydrogen bonding and π–π stacking, which govern the material's macroscopic properties. researchgate.netresearchgate.net While crystal structures for many related pyrazine derivatives have been reported, specific crystallographic data for the title compound is not widely available. nih.govscienceopen.comsc.edu

Elemental Analysis for Compositional Verification

Elemental analysis provides the mass percentages of the elements (carbon, hydrogen, nitrogen) that constitute the compound. The experimentally determined percentages are compared with the theoretically calculated values based on the molecular formula (C₆H₆N₂O₃) to verify its elemental composition and purity. This fundamental technique is a standard method for the characterization of newly synthesized compounds. scispace.com

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass ( g/mol ) | Count | Total Mass ( g/mol ) | Mass Percent (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 6 | 72.066 | 46.79% |

| Hydrogen | H | 1.008 | 6 | 6.048 | 3.92% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 18.18% |

| Oxygen | O | 15.999 | 3 | 47.997 | 31.14% |

| Total | 154.125 | 100.00% |

Note: This table contains theoretically calculated values.

Thermogravimetric Analysis (TGA) for Thermal Behavior Investigation

Thermogravimetric Analysis (TGA) is used to investigate the thermal stability of a material. The analysis involves monitoring the mass of a sample as it is heated at a constant rate. The resulting data, presented as a TGA curve, shows the temperatures at which the compound decomposes and the extent of mass loss at each stage. mdpi.com This provides crucial information about the compound's stability at different temperatures and its decomposition profile.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Applications in Pyrazine (B50134) Chemistry

Density Functional Theory (DFT) has become a primary method for studying pyrazine compounds due to its favorable balance of computational cost and accuracy. umich.edu It is employed to predict a wide range of molecular properties, from equilibrium geometries to reactivity indices.

A fundamental application of DFT in pyrazine chemistry is the determination of the most stable three-dimensional structure of a molecule through geometry optimization. This process computationally finds the minimum energy conformation of the molecule. For instance, in a study of methyl-3-amino-2-pyrazine carboxylate (MAPC), a compound structurally similar to methyl 3-oxo-2H-pyrazine-2-carboxylate, energy calculations were performed on possible conformers to identify the one with the minimum energy, which was then subjected to full optimization. nanoient.org The molecular structure of MAPC was found to have C_s point group symmetry. nanoient.org

The optimization process yields precise predictions of bond lengths and bond angles. nih.gov For MAPC, these optimized parameters were calculated using the B3LYP method with a 6-311++G(d,p) basis set. nanoient.org Similarly, experimental structural data from X-ray crystallography for the related methyl pyrazine-2-carboxylate (B1225951) show an almost perfectly planar molecule, a feature attributed to efficient π-conjugation. nih.govscienceopen.com In this experimental structure, the largest deviation from the mean plane was for an oxygen atom. nih.govscienceopen.com Such planarity, with dihedral angles near 0° or 180°, is a common feature predicted in theoretical studies of pyrazine rings. nanoient.org

Table 1: Selected Optimized Geometrical Parameters for Methyl-3-amino-2-pyrazine carboxylate (MAPC) This table is illustrative of typical data obtained from DFT calculations on a related pyrazine derivative. Parameters were calculated using the DFT/B3LYP/6-311++G(d,p) method.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| N1-C2 | 1.315 | C2-N1-C6 | 115.8 |

| C2-C3 | 1.355 | N1-C2-C3 | 122.5 |

| C3-N4 | 1.312 | C2-C3-N4 | 122.1 |

| N4-C5 | 1.315 | C3-N4-C5 | 116.2 |

| C5-C6 | 1.401 | N4-C5-C6 | 121.9 |

| C6-N1 | 1.334 | C5-C6-N1 | 121.5 |

| Source: Adapted from computational data on a related pyrazine derivative. nanoient.org |

DFT calculations are extensively used to compute the harmonic vibrational frequencies of molecules. These theoretical frequencies, when appropriately scaled, can be compared with experimental data from Fourier-transform infrared (FTIR) and FT-Raman spectroscopy to provide a detailed assignment of the observed vibrational bands. nanoient.org For methyl-3-amino-2-pyrazine carboxylate, vibrational frequencies were calculated using the B3LYP/6-311++G(d,p) level of theory. nanoient.org The calculated values showed good agreement with the experimental spectra, allowing for a thorough interpretation of the vibrational modes based on potential energy distribution (PED). nanoient.org This type of analysis is crucial for understanding the characteristic vibrations of the pyrazine ring and its functional groups. For large systems, even a 6-31G* basis set can be sufficient for frequency calculations. computabio.com

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach within DFT to calculate nuclear magnetic resonance (NMR) chemical shifts. modgraph.co.uk This theoretical prediction is highly valuable for assigning signals in experimental ¹H and ¹³C NMR spectra and for confirming molecular structures. nih.gov Theoretical chemical shifts for methyl-3-amino-2-pyrazine carboxylate have been calculated using the GIAO method. nanoient.org In a similar study on a different heterocyclic system, theoretical calculations were performed in the solvent phase (DMSO) to allow for a direct comparison with experimental data, investigating the solvent's effect on chemical shift values. scielo.org.mx The GIAO method, often paired with the B3LYP functional, can yield a root mean square error of around 0.2 ppm for ¹H shifts, though larger deviations can occur for protons near electronegative atoms. modgraph.co.uk

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding the electronic properties and chemical reactivity of a molecule. scirp.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. nih.govscirp.org

A small HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity and biological activity. nih.gov DFT calculations, often using time-dependent DFT (TD-DFT), are employed to determine the energies of these orbitals. nanoient.org For methyl-3-amino-2-pyrazine carboxylate, the calculated HOMO and LUMO energies indicated that charge transfer occurs within the molecule. nanoient.org From the HOMO and LUMO energy values, various chemical reactivity descriptors can be calculated, including chemical hardness (η), chemical potential (μ), and the electrophilicity index (ω). nih.gov

Table 2: Frontier Orbital Energies and Related Descriptors This table presents typical quantum chemical descriptors derived from HOMO-LUMO energies, illustrating the type of data generated for pyrazine derivatives.

| Parameter | Definition | Typical Value (eV) |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.646 |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.816 |

| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | 4.83 |

| Chemical Hardness (η) | (E(LUMO) - E(HOMO)) / 2 | 2.415 |

| Chemical Potential (μ) | (E(HOMO) + E(LUMO)) / 2 | -4.231 |

| Source: Adapted from general DFT studies on heterocyclic compounds. nih.govscirp.org |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.gov The MEP surface is plotted over the molecule's electron density, with different colors representing different values of the electrostatic potential. nanoient.org Typically, red areas indicate regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas represent positive potential (electron-poor), which are favorable for nucleophilic attack. nih.gov

MEP analysis has been performed on methyl-3-amino-2-pyrazine carboxylate and other heterocyclic systems to identify their electrophilic and nucleophilic regions. nanoient.orgnih.govscielo.org.mx The color-coded map reveals the charge distribution and provides insights into how the molecule will interact with other species, which is fundamental to understanding its chemical behavior. nih.gov

Quantum Chemical Methods and Basis Set Selection

The accuracy of quantum chemical calculations is highly dependent on the chosen theoretical method and basis set. umich.edu DFT methods, such as the popular B3LYP functional, offer a robust framework for studying pyrazine derivatives. nanoient.orgscielo.org.mx

The choice of a basis set is a critical step that involves a trade-off between computational cost and desired accuracy. umich.edu Basis sets are sets of mathematical functions used to construct the molecular orbitals.

Pople-style basis sets : These are commonly used, with 6-31G* being a good starting point for tasks like frequency calculations. computabio.com For higher accuracy, diffuse functions (+) and additional polarization functions (d,p) are added, leading to basis sets like 6-311++G(d,p), which was used for detailed spectroscopic investigations of methyl-3-amino-2-pyrazine carboxylate. nanoient.org

Correlation-consistent basis sets : Sets like Dunning's cc-pVnZ (where n=D, T, Q, etc.) are designed to systematically converge towards the complete basis set limit, offering a path to very high accuracy, albeit at a high computational cost. umich.edu

Specialized basis sets : For calculating specific properties like hyperpolarizability, specially optimized basis sets are recommended. computabio.com

The selection of an appropriate basis set must consider the size of the system, the property being calculated (e.g., geometry, energy, or NMR shifts), and the available computational resources. computabio.com For instance, calculating properties like dipole moments requires the inclusion of diffuse functions in the basis set. computabio.com

Hartree-Fock Level of Theory

The Hartree-Fock (HF) method is a fundamental ab initio approach in quantum chemistry that approximates the solution to the time-independent Schrödinger equation. wikipedia.org It operates on the mean-field approximation, where each electron is considered to move in an average field created by all other electrons, simplifying the complex many-body problem. wikipedia.orgpsicode.org This method is also known as the Self-Consistent Field (SCF) method because it iteratively refines the electron orbitals until the solution is consistent with the field it generates. wikipedia.org

The primary goal of the HF method is to determine the best possible single Slater determinant wavefunction, which provides an upper bound to the true ground-state energy of the system according to the variational principle. The energy associated with this optimized wavefunction is known as the Hartree-Fock limit, representing the lowest energy achievable with a single-determinant model. libretexts.org

While HF theory systematically neglects electron correlation, which can be critical for accurately predicting certain properties, it serves as an essential starting point for more advanced, correlation-corrected methods. arxiv.org For pyrazine derivatives, HF calculations provide a foundational understanding of the molecular geometry and electron distribution. arxiv.orgmostwiedzy.pl Although it may be less accurate than methods like Density Functional Theory (DFT) for predicting electron affinities in pyrazines, it remains a crucial first step in many computational workflows. mostwiedzy.pl

Basis Set Optimization and Evaluation

The accuracy of any ab initio calculation, including Hartree-Fock and DFT, is critically dependent on the choice of the basis set. A basis set is a collection of mathematical functions (basis functions) used to construct the molecular orbitals. The selection and optimization of a basis set represent a trade-off between computational cost and accuracy.

Commonly used basis sets for organic molecules like this compound include the Pople-style split-valence basis sets, such as 6-31G* and 6-311G(d,p). The notation indicates how the core and valence atomic orbitals are represented:

Split-Valence (e.g., 6-31G): Valence orbitals are described by multiple basis functions (an inner and an outer function), allowing for more flexibility in representing electron distribution, while core orbitals are described by a single function.

Polarization Functions (e.g., * or (d)): These are functions with higher angular momentum (like d-functions on heavy atoms) that allow orbitals to change shape and polarize in response to the molecular environment. This is crucial for accurately describing bonding.

Diffuse Functions (e.g., +): These are functions with small exponents that better describe the "tail" portion of orbitals, which is important for systems with lone pairs, anions, or in the study of excited states.

For pyrazine and its derivatives, studies have employed double zeta basis sets, which provide two basis functions for each atomic orbital, offering a robust description of the electronic structure. researchgate.net The evaluation of different basis sets, from the minimal 6-31G* to the more flexible triple-split valence 6-311G(d,p), is a critical step to ensure that the calculated properties have converged and are not an artifact of an incomplete basis set.

| Basis Set | Description | Key Features |

|---|---|---|

| 6-31G* or 6-31G(d) | A split-valence basis set with added d-type polarization functions on heavy (non-hydrogen) atoms. | Good balance of accuracy and computational cost for geometry optimizations. |

| 6-311G(d,p) | A triple-split valence basis set with d-type polarization functions on heavy atoms and p-type polarization functions on hydrogen atoms. | Offers higher accuracy for energies and electronic properties by providing more flexibility to both heavy atoms and hydrogens. |

| 6-311++G(d,p) | A triple-split valence basis set with polarization functions on all atoms and diffuse functions on both heavy atoms and hydrogen. | Recommended for calculations involving anions, excited states, or weak intermolecular interactions where electron density is diffuse. |

Thermodynamic Parameters and Molecular Stability Investigations

Computational methods are powerful tools for determining the thermodynamic parameters that govern the stability of a molecule. For this compound, key properties such as the heat of formation (HOF), density, and the HOMO-LUMO energy gap are calculated to assess its energetic profile and kinetic stability.

Studies on related energetic materials, such as furazan-pyrazine fused ring derivatives, demonstrate the standard approach. semanticscholar.org The gas-phase heat of formation is often calculated using isodesmic reactions, a computational strategy that helps cancel out systematic errors in the calculations. The solid-state HOF, which is more relevant for practical applications, can then be estimated from the gas-phase value. semanticscholar.org

Key parameters and their significance are summarized below:

| Thermodynamic/Stability Parameter | Significance |

| Heat of Formation (HOF) | Indicates the energy stored within the molecule. A high positive HOF is often a characteristic of high-energy materials. |

| Density (ρ) | A critical parameter for energetic materials, as detonation performance is often proportional to density. It is typically calculated from the optimized molecular volume. |

| HOMO-LUMO Energy Gap (ΔE) | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A larger gap generally implies higher kinetic stability and lower chemical reactivity. |

These computational investigations allow for the screening and evaluation of molecular stability without the need for synthesis and experimental testing, providing a crucial first assessment of a novel compound's properties. semanticscholar.org

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Bond Strength

Natural Bond Orbital (NBO) analysis is a computational technique that transforms the complex, delocalized molecular orbitals from a calculation into a localized picture that aligns with classical Lewis structures (bonds and lone pairs). This method provides a quantitative basis for understanding chemical bonding, intermolecular interactions, and charge distribution.

The core of NBO analysis involves examining the interactions between "donor" (filled, Lewis-type) orbitals and "acceptor" (unfilled, non-Lewis-type) orbitals. The strength of these interactions, particularly the delocalization of electron density from a filled bonding or lone-pair orbital into an empty anti-bonding orbital, is a measure of hyperconjugation. This delocalization energy is a key factor in stabilizing the molecule.

For a molecule like this compound, NBO analysis can be used to:

Quantify Bond Strength: Analyze the composition and polarization of the sigma (σ) and pi (π) bonds within the pyrazine ring and its substituents.

Investigate Hyperconjugation: Determine the stabilizing interactions between the nitrogen lone pairs, the carbonyl group, and the ester moiety with the aromatic ring's anti-bonding orbitals.

Analyze Charge Distribution: Calculate the natural atomic charges on each atom, providing a more chemically intuitive picture of the electron distribution than other charge schemes.

Probe Intermolecular Interactions: In a dimer or solvated complex, NBO analysis can identify and quantify the strength of hydrogen bonds and other weak interactions.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools designed to correlate the chemical structure of a series of compounds with a specific property, such as biological activity. researchgate.net The computational aspect of QSAR focuses on calculating molecular descriptors and using statistical methods to build a predictive model. mdpi.comnih.gov

The general computational workflow for a QSAR study on a series of pyrazine derivatives, including structures related to this compound, involves the following steps:

Dataset Preparation: A set of molecules with known activities is collected. Their 2D or 3D structures are drawn and optimized using quantum chemical methods (like DFT) to obtain realistic geometries. nih.gov

Descriptor Calculation: A wide range of numerical descriptors are calculated for each molecule. These can be categorized as:

Constitutional (1D/2D): Molecular weight, atom counts, etc.

Topological (2D): Indices that describe atomic connectivity.

Quantum Chemical (3D): Energy of HOMO/LUMO, dipole moment, atomic charges, and surface area, calculated from the optimized geometry.

Model Building: Statistical techniques are used to build a mathematical equation linking the descriptors to the activity. Multiple Linear Regression (MLR) is a common method that creates a linear equation. lehmanns.de More advanced methods like Partial Least Squares (PLS) or machine learning algorithms may also be used. acs.org

Model Validation: The predictive power of the QSAR model is rigorously tested. This involves using an external test set of molecules that were not used in model creation to see how well the model predicts their activity. nih.gov

For pyrazine derivatives, QSAR studies have successfully identified key electronic and structural features that govern their activity, demonstrating the power of this computational approach to guide the design of new compounds. lehmanns.de

Molecular Docking Simulation Methodologies

Molecular docking is a computational simulation method that predicts the preferred orientation and binding affinity of one molecule (a ligand, such as this compound) to the active site of a target molecule (a receptor, typically a protein). wikipedia.orgacs.org It is a cornerstone of structure-based drug design. iaanalysis.com

The methodology consists of two primary components:

Searching Algorithm: This component explores the vast conformational space of the ligand and its possible orientations within the receptor's binding site. It systematically generates a multitude of potential binding poses. youtube.com

Scoring Function: This component evaluates each generated pose and assigns a score that estimates the binding affinity (e.g., free energy of binding). The scoring function is a mathematical equation that accounts for various intermolecular interactions, such as hydrogen bonds, electrostatic interactions, and van der Waals forces. youtube.com

The process begins with the 3D structures of both the ligand and the receptor. The ligand's structure can be optimized using quantum chemistry methods, while the receptor's structure is often obtained from experimental sources like the Protein Data Bank. The simulation then places the ligand in the binding site and uses the searching algorithm to find the most favorable poses, which are ranked by the scoring function. Molecular docking is an invaluable tool for virtual screening of large compound libraries and for generating hypotheses about how a specific molecule might interact with a biological target. acs.orgnumberanalytics.com

Solvation Models and Solvent Polarity Effects on Electronic Transitions

The chemical and physical properties of a molecule can be significantly influenced by its environment, particularly the solvent. Solvation models are computational methods designed to account for these effects without the prohibitive cost of explicitly simulating every solvent molecule. wikipedia.org

The most widely used approach is the Polarizable Continuum Model (PCM). wikipedia.orgnumberanalytics.com In PCM, the solvent is treated as a continuous, polarizable dielectric medium rather than as individual molecules. The solute molecule is placed within a cavity carved out of this continuum, and the simulation calculates the electrostatic interaction between the solute and the polarized dielectric. q-chem.comq-chem.com

PCM is particularly important for studying electronic transitions, such as those observed in UV-Vis spectroscopy. researchgate.netnumberanalytics.com By performing calculations in different simulated solvents (by changing the dielectric constant), one can predict how the absorption maxima (λ_max) will shift in response to solvent polarity. This is achieved by coupling the PCM method with Time-Dependent DFT (TD-DFT) or other excited-state methods. researchgate.net This allows researchers to understand how solvent polarity affects the energy gap between the ground and excited states of this compound, providing insight into its electronic behavior in solution. numberanalytics.com

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Analysis

A QTAIM analysis of this compound would focus on identifying the bond critical points (BCPs) for all covalent bonds and potential non-covalent interactions. The properties at these BCPs, such as the electron density (ρ), its Laplacian (∇²ρ), and the total energy density (H(r)), are instrumental in classifying the nature of the chemical interactions.

For the covalent bonds within the pyrazine ring, the C-C and C-N bonds are expected to exhibit topological parameters characteristic of shared interactions. These would include a relatively high electron density at the BCP and a negative Laplacian of the electron density, indicating a concentration of charge along the bond path. The introduction of an oxo group at the 3-position and a methyl carboxylate group at the 2-position would significantly influence the electron distribution within the pyrazine ring. The electron-withdrawing nature of the carbonyl groups is anticipated to polarize the adjacent C-C and C-N bonds, leading to a slight decrease in their covalent character compared to unsubstituted pyrazine.

The C=O bonds of the oxo and ester functionalities would display higher electron density at their BCPs, indicative of their double-bond nature. The Laplacian of the electron density for these bonds would be negative and of a larger magnitude, reflecting a significant accumulation of electron density. In contrast, the C-O and O-CH₃ single bonds of the ester group would show lower electron densities and potentially small positive or near-zero Laplacians, suggesting a more pronounced ionic character.

Of particular interest would be the analysis of potential intramolecular non-covalent interactions. For instance, a weak hydrogen bond could exist between the oxygen of the oxo group and a hydrogen atom of the methyl group, or between the nitrogen atoms of the pyrazine ring and nearby hydrogen atoms. The presence of such interactions would be confirmed by the existence of a bond path and a BCP between the respective atoms. The topological parameters at such a BCP would be characteristic of closed-shell interactions: low electron density, a positive Laplacian of the electron density, and a small positive total energy density.

A hypothetical QTAIM analysis would likely reveal the intricate balance of covalent and electrostatic interactions that govern the structure and reactivity of this compound. The electron-donating and -withdrawing effects of the substituents on the pyrazine ring would be quantifiable through the topological properties of the BCPs.

To illustrate the expected findings from a QTAIM analysis, a hypothetical data table is presented below. The values are projected based on general principles and data from similar compounds analyzed in computational studies.

Interactive Data Table: Projected QTAIM Parameters for Key Bonds in this compound

| Bond | Electron Density (ρ) (a.u.) | Laplacian of Electron Density (∇²ρ) (a.u.) | Total Energy Density (H(r)) (a.u.) | Bond Character |

| C2-C3 | 0.28 | -0.65 | -0.30 | Polar Covalent |

| N1-C2 | 0.32 | -0.80 | -0.45 | Polar Covalent |

| N4-C3 | 0.31 | -0.78 | -0.42 | Polar Covalent |

| C3=O8 | 0.38 | -1.20 | -0.60 | Polar Covalent (Double Bond) |

| C2-C7 | 0.25 | -0.50 | -0.25 | Covalent |

| C7=O9 | 0.37 | -1.15 | -0.58 | Polar Covalent (Double Bond) |

| C7-O10 | 0.22 | +0.10 | +0.01 | Polar Covalent/Ionic |

| O10-C11 | 0.18 | +0.15 | +0.02 | Polar Covalent/Ionic |

This projected analysis underscores the utility of QTAIM in providing a detailed and quantitative picture of the chemical bonding in complex organic molecules. Future computational studies are encouraged to perform a detailed QTAIM analysis on this compound to validate and expand upon this theoretical framework.

Applications in Chemical Synthesis and Materials Science

Methyl 3-Oxo-2H-Pyrazine-2-Carboxylate as a Building Block in Organic Synthesis

The reactivity of the pyrazine (B50134) core, coupled with the synthetic handles provided by the oxo and carboxylate functionalities, allows for its elaboration into a diverse array of more complex chemical entities.

The pyrazine framework of this compound serves as a precursor for the construction of various fused heterocyclic systems. The inherent reactivity of the pyrazine ring, often facilitated by its electron-deficient nature, allows for cycloaddition and condensation reactions to build more elaborate polycyclic structures. tandfonline.comresearchgate.net For instance, the general reactivity of pyrazines has been harnessed in the synthesis of complex natural products, where the pyrazine core is formed in a late-stage heterodimerization reaction. mdpi.com

Furthermore, derivatives of the pyrazine nucleus can be key intermediates in the synthesis of other heterocyclic systems. For example, the synthesis of 1,2,3-triazolo[1,5-a]pyrazines can be achieved through the intramolecular cyclization of diazo intermediates derived from pyrazine precursors. nih.gov While direct examples starting from this compound are not extensively documented in readily available literature, the established reactivity patterns of similar pyrazinone and pyrazine carboxylate systems suggest its potential in constructing novel heterocyclic frameworks. For example, the synthesis of substituted pyrazines from N-allyl malonamides yields products with ester and hydroxy groups at the 2- and 3-positions, which can be further modified. rsc.org

Research into multicomponent reactions involving pyrazolone (B3327878) derivatives has demonstrated their utility in generating structurally diverse heterocyclic compounds. acs.orgnih.gov These reactions often proceed with high atom economy and can be used to create libraries of compounds for screening purposes. nih.gov The general strategies employed in these syntheses could be adapted for this compound, leveraging its reactive sites for the assembly of new heterocyclic systems.

The pyrazine scaffold is a recurring motif in a number of biologically active natural products and complex organic molecules. tandfonline.commdpi.com The synthesis of such molecules often relies on the strategic incorporation of pyrazine-containing building blocks. While specific examples detailing the use of this compound in the total synthesis of a complex natural product are not prevalent, the general importance of substituted pyrazines is well-established. For instance, pyrazine-linked bisindole alkaloids have been synthesized using cross-coupling reactions involving dihalopyrazines. mdpi.com

The functional groups on this compound provide multiple points for diversification. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines or alcohols. The oxo group can potentially be converted to a hydroxyl or other functionalities, and the pyrazine ring itself can undergo substitution reactions. This potential for derivatization makes it a candidate for use in the construction of more intricate molecular structures.

The synthesis of pyrazine-based polyphenolic and piperlongumine (B1678438) analogue hybrids has demonstrated the value of the pyrazine core in creating complex molecules with potential biological activities. nih.gov These examples, while not directly employing this compound, highlight the strategic use of pyrazine derivatives in building molecular complexity.

Role in the Design and Synthesis of Advanced Organic Materials

The electronic properties of the pyrazine ring, particularly its electron-accepting nature, make it an attractive component in the design of advanced organic materials.

Pyrazine derivatives are being actively investigated for their potential in optoelectronic applications due to their favorable charge transfer properties. rsc.org The electron-deficient nature of the pyrazine ring allows it to function as an effective electron acceptor in push-pull chromophores, which are essential components in nonlinear optical materials and organic electronics.

While specific studies on the chromophoric or semiconducting properties of this compound itself are not widely reported, research on related pyrazine-functionalized π-conjugated materials provides strong evidence for their potential in this area. rsc.org For example, pyrazine-linked metal-phthalocyanine-based two-dimensional covalent organic frameworks (2D COFs) have been synthesized and shown to be p-type semiconductors. scispace.comtu-dresden.deresearchgate.net These materials exhibit promising charge carrier mobilities, making them suitable for applications in electronic and optoelectronic devices. scispace.comtu-dresden.deresearchgate.netnih.gov

The general strategy involves coupling pyrazine units with electron-donating moieties to create materials with desirable electronic and photophysical properties. The inherent bifunctionality and low-lying unoccupied molecular orbital of pyrazine are key to the formation of coordination polymers with interesting electrical properties. nih.gov

| Material | Band Gap (eV) | Conductivity (S/cm) | Charge Carrier Mobility (cm²/Vs) | Key Feature |

|---|---|---|---|---|

| Zn-phthalocyanine-based pyrazine-linked 2D COF | ~1.2 | ~5 x 10⁻⁷ | up to ~5 | p-type semiconductor |

| Cu-phthalocyanine-based pyrazine-linked 2D COF | ~1.2 | ~5 x 10⁻⁷ | up to ~5 | p-type semiconductor |

The pyrazine-2-carboxylate (B1225951) moiety is an excellent ligand for the coordination of transition metal ions. The nitrogen atom of the pyrazine ring and the oxygen atom of the carboxylate group can act as a bidentate chelating ligand, forming stable complexes with a variety of metals. sc.edu

Several studies have reported the synthesis and characterization of transition metal complexes with pyrazine-2-carboxylate (pca) as a ligand. For instance, isostructural coordination complexes of Co(III), Cr(III), and Rh(III) with the formula M(pca)₃ have been synthesized and characterized. sc.edu In these complexes, the pyrazine-2-carboxylate ligand chelates to the metal center in a tris-chelating arrangement through the proximal nitrogen and oxygen donor atoms. sc.edu

The versatility of pyrazine derivatives as ligands is further demonstrated by the synthesis of complexes with various other transition metals, including Ru(III), where the pyrazine derivative acts as a bidentate ligand. scispace.com The resulting metal complexes can exhibit interesting properties, such as catalytic activity or specific biological activities. The coordination environment around the metal ion can be tuned by modifying the substituents on the pyrazine ring, which in turn can influence the properties of the complex.

| Metal Ion | Complex Formula | Coordination Geometry | Reference |

|---|---|---|---|

| Co(III) | Co(pca)₃ | Octahedral | sc.edu |

| Cr(III) | Cr(pca)₃ | Octahedral | sc.edu |

| Rh(III) | Rh(pca)₃ | Octahedral | sc.edu |

| Ru(III) | [RuCl(PTCA)₂(OH₂)]Cl₂ | Octahedral | scispace.com |

Strategies for Diversity-Oriented Synthesis (DOS) and Combinatorial Chemistry (applicable to derivatization of core scaffolds)

Diversity-oriented synthesis (DOS) aims to generate libraries of structurally diverse small molecules for high-throughput screening. The pyrazine scaffold is well-suited for DOS strategies due to its multiple sites for functionalization. While specific DOS libraries based on this compound are not extensively reported, the principles of DOS are applicable to its derivatization.

The synthesis of libraries of pyrazoloquinoline and pyrazoloacridine (B1679931) derivatives through three-component reactions highlights the potential of using heterocyclic scaffolds in combinatorial chemistry to generate a wide range of compounds with high regioselectivity. nih.gov Such multicomponent reactions are a hallmark of DOS, offering an efficient route to molecular diversity. acs.orgnih.gov

The derivatization of the pyrazine core can be achieved through various reactions, including palladium-catalyzed cross-coupling reactions, to introduce a wide range of substituents. mdpi.com For example, the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides was achieved via Suzuki cross-coupling reactions, demonstrating a viable strategy for creating a library of analogs. nih.gov Similarly, the synthesis of pyrazine-2-carboxylic acid derivatives of piperazines has been reported, showcasing the utility of the pyrazine-2-carboxylic acid core in generating novel compounds.

Strategies for the derivatization of the this compound scaffold could involve:

Modification of the carboxylate group: Hydrolysis to the carboxylic acid followed by amide or ester formation with a diverse set of amines or alcohols.

Reactions at the oxo group: Conversion to other functional groups such as hydroxyl or thio groups.

Substitution on the pyrazine ring: Introduction of various substituents at the available positions on the pyrazine ring through reactions like halogenation followed by cross-coupling.

These approaches would allow for the systematic exploration of the chemical space around the this compound core, leading to the generation of a library of diverse molecules for various applications, including drug discovery and materials science.

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Methodologies for Pyrazine (B50134) Carboxylates

The drive towards green chemistry is a paramount challenge in modern organic synthesis. Traditional methods for creating pyrazine rings often involve harsh conditions, toxic reagents, and generate significant waste. rsc.org Future research is increasingly focused on developing atom-economical, environmentally benign, and sustainable synthetic routes.

Recent advancements have highlighted several promising avenues. One such approach involves the use of earth-abundant metal catalysts. For instance, manganese pincer complexes have been successfully employed to catalyze the acceptorless dehydrogenative coupling of 2-aminoalcohols, producing symmetrically substituted pyrazine derivatives with only hydrogen gas and water as byproducts. koreascience.krnih.gov This method is highly atom-economical and avoids the use of stoichiometric oxidants. koreascience.kr Another sustainable strategy is the development of one-pot syntheses that minimize intermediate purification steps. A notable example is the direct condensation of 1,2-diketones with 1,2-diamines in aqueous methanol, catalyzed by potassium tert-butoxide at room temperature, which circumvents the need for expensive catalysts or harsh conditions like oxygen bubbling at high temperatures. science.govresearchgate.net

Biocatalysis represents another frontier in the sustainable synthesis of pyrazine derivatives. The use of enzymes, such as Lipozyme® TL IM from Thermomyces lanuginosus, has been demonstrated in continuous-flow systems for the amidation of pyrazine esters. nih.gov This biocatalytic method can achieve high yields (up to 91.6%) in greener solvents like tert-amyl alcohol at mild temperatures (45 °C) and with significantly reduced reaction times. nih.gov These enzymatic processes operate under mild conditions and are highly selective, offering a significant advantage over traditional chemical methods. nih.gov

The table below summarizes and compares some of these modern, sustainable approaches to pyrazine synthesis.

| Methodology | Catalyst / Reagent | Starting Materials | Key Advantages | Byproducts | Ref. |

| Dehydrogenative Coupling | Manganese Pincer Complex / KH | 2-Aminoalcohols | Atom-economical, uses earth-abundant metal. | H₂ and H₂O | koreascience.krnih.gov |

| One-Pot Condensation | Potassium tert-butoxide (catalytic) | 1,2-Diketones and 1,2-Diamines | Mild conditions, no expensive catalyst, simple work-up. | Dihydropyrazine (B8608421) (intermediate) | science.govresearchgate.net |

| Biocatalytic Amidation | Lipozyme® TL IM | Pyrazine Esters and Amines | High yield, green solvent, mild temperature, rapid. | Minimal/Benign | nih.gov |

| Tandem Oxidation | Manganese Dioxide (MnO₂) | α-Hydroxy Ketones and 1,2-Diamines | Tandem process under reflux conditions. | Varied | rsc.org |